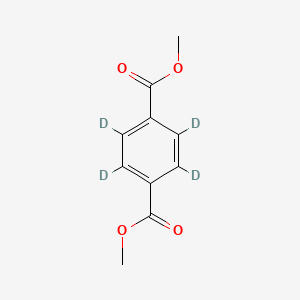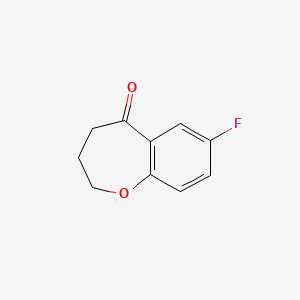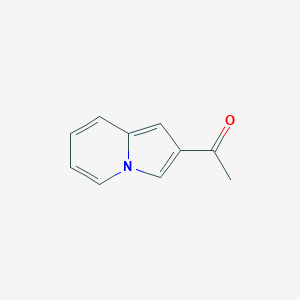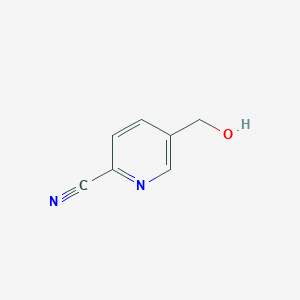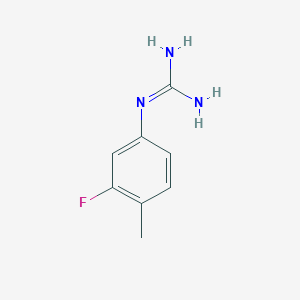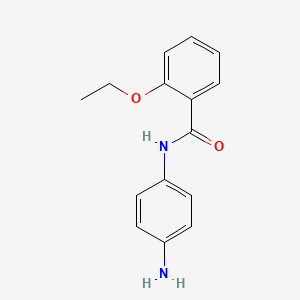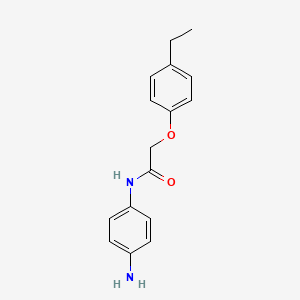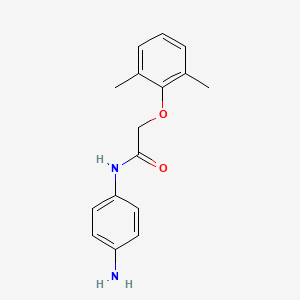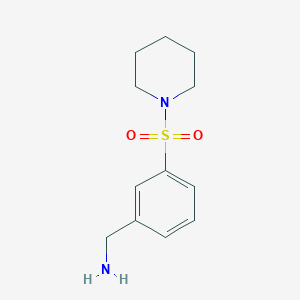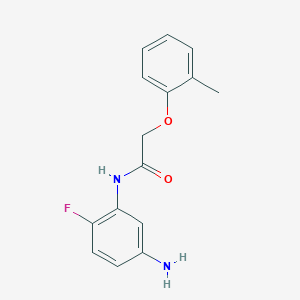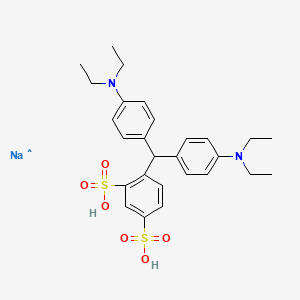
CID 16219555
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 16219555 is a chemical compound known for its application in various scientific fields. It is the reduced form of Patent Blue Violet and is often used in enzyme-linked spectrophotometric determinations of hydrogen peroxide . The compound has a molecular formula of C27H32N2O6S2Na2 and a molecular weight of 590.66 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
CID 16219555 can be synthesized through the reduction of Patent Blue Violet. The reduction process typically involves the use of reducing agents such as sodium dithionite or zinc dust in an alkaline medium . The reaction is carried out under controlled conditions to ensure the complete reduction of the dye to its leuco form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reduction processes. The dye is dissolved in an alkaline solution, and a reducing agent is added to the mixture. The reaction is monitored to ensure the complete conversion of Patent Blue Violet to this compound. The product is then purified and dried for further use .
Chemical Reactions Analysis
Types of Reactions
CID 16219555 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: The compound can be further reduced using stronger reducing agents, although this is less common.
Major Products Formed
The primary product formed from the oxidation of this compound is Patent Blue Violet. Other products may include various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
CID 16219555 has a wide range of applications in scientific research:
Chemistry: It is used in spectrophotometric assays to measure the concentration of hydrogen peroxide.
Biology: The compound is used in staining techniques to visualize cellular components and structures.
Medicine: This compound is used in diagnostic assays to detect the presence of specific biomolecules.
Industry: The dye is used in the textile and paper industries for coloring and printing applications.
Mechanism of Action
The mechanism of action of CID 16219555 involves its ability to undergo reversible oxidation and reduction reactions. In its reduced form, the compound is colorless, but upon oxidation, it forms the colored Patent Blue Violet . This property is utilized in various assays and staining techniques where the presence of an oxidizing agent leads to a color change, indicating the presence of the target molecule .
Comparison with Similar Compounds
CID 16219555 is similar to other leuco dyes such as Leuco Crystal Violet and Leuco Malachite Green. it is unique in its specific applications and the conditions under which it is used .
Similar Compounds
Leuco Crystal Violet: Used in forensic science for latent fingerprint detection.
Leuco Malachite Green: Used in histological staining and as an antimicrobial agent.
This compound stands out due to its specific use in spectrophotometric assays and its unique chemical properties .
Properties
CAS No. |
133978-89-9 |
|---|---|
Molecular Formula |
C27H34N2NaO6S2 |
Molecular Weight |
569.7 g/mol |
InChI |
InChI=1S/C27H34N2O6S2.Na/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-18-17-24(36(30,31)32)19-26(25)37(33,34)35;/h9-19,27H,5-8H2,1-4H3,(H,30,31,32)(H,33,34,35); |
InChI Key |
VWYZLZFZCIJHLS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,11-Dithia[3.3]paracyclophane](/img/structure/B1340461.png)
